4-Ethynyltetrahydropyran-4-OL
Overview
Description
4-Ethynyltetrahydropyran-4-ol is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.16 . It is available commercially and is used in various applications .
Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, ten hydrogen atoms, and two oxygen atoms . The exact structure can be represented by the SMILES notation: C#CC1(O)CCOCC1 .Physical and Chemical Properties Analysis
This compound is a light yellow solid . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Application in Oligoribonucleotide Synthesis
The 4-methoxytetrahydropyran-4-yl group, which is closely related to 4-Ethynyltetrahydropyran-4-OL, has been utilized for protecting 2′ (or 3′)-hydroxy functions in oligoribonucleotide synthesis. This process involves the removal of the protecting group under mild conditions without causing cleavage or migration of internucleotide phosphodiester linkages (Norman, Reese, & Serafinowska, 1984).
In Antihypertensive Drug Synthesis
This compound derivatives, specifically 4-aryl-tetrahydropyran-4-ols, have been synthesized and evaluated for their antihypertensive activity. These compounds have shown significant activity when administered orally to spontaneously hypertensive rats (Cassidy et al., 1992).
Catalysis in Environmentally Friendly Reactions
In the context of green chemistry, hierarchical Beta zeolites, including derivatives of this compound, have been used as catalysts in environmentally friendly Prins–Friedel–Crafts reactions. These reactions involve forming 4-aryltetrahydropyran structures under mild conditions, highlighting the role of this compound derivatives in sustainable chemical synthesis (Barakov et al., 2020).
Role in Organic Synthesis
The synthesis and transformation of 4-aryl-substituted amines in the tetrahydropyran series have been studied, demonstrating the utility of this compound derivatives in the preparation of complex organic compounds. These processes involve various chemical reactions, showcasing the versatility of this compound in synthetic organic chemistry (Arutyunyan et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
4-ethynyloxan-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-7(8)3-5-9-6-4-7/h1,8H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJWVPMUAUALKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCOCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57385-16-7 | |
Record name | 4-ethynyloxan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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